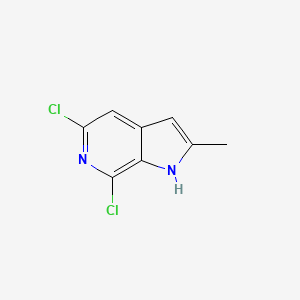

5,7-Dichloro-2-methyl-6-azaindole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6Cl2N2 |

|---|---|

Molecular Weight |

201.05 g/mol |

IUPAC Name |

5,7-dichloro-2-methyl-1H-pyrrolo[2,3-c]pyridine |

InChI |

InChI=1S/C8H6Cl2N2/c1-4-2-5-3-6(9)12-8(10)7(5)11-4/h2-3,11H,1H3 |

InChI Key |

WGSWEVBTSZKHJW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=NC(=C2N1)Cl)Cl |

Origin of Product |

United States |

Contextualization Within Heterocyclic Chemistry and Pyrrolopyridine Systems

5,7-Dichloro-2-methyl-6-azaindole belongs to the broad class of heterocyclic compounds, which are organic molecules containing a ring structure with at least one atom other than carbon. Specifically, it is a derivative of the pyrrolopyridine system, also known as azaindole. Azaindoles are bicyclic aromatic heterocycles consisting of a fused pyridine (B92270) and pyrrole (B145914) ring. uni-rostock.deresearchgate.net The position of the nitrogen atom in the six-membered ring gives rise to four possible isomers: 4-azaindole, 5-azaindole, 6-azaindole (B1212597), and 7-azaindole (B17877). pharmablock.comresearchgate.net this compound is a substituted form of the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core. researchgate.netnih.gov

The introduction of a nitrogen atom into the indole (B1671886) scaffold to form an azaindole significantly alters the molecule's physicochemical properties. pharmablock.comnih.gov These changes, including modifications in lipophilicity, solubility, and pKa, are of great interest to medicinal chemists as they can be fine-tuned to optimize a compound's drug-like characteristics. nih.gov The pyrrolopyridine framework is considered a bioisostere of both indole and purine (B94841) systems, meaning it can often substitute for these structures in biological systems while potentially offering improved properties. pharmablock.com This bioisosteric relationship has made pyrrolopyridine systems, and by extension this compound, a fertile ground for the exploration of new therapeutic agents.

Historical Perspective of Azaindole Scaffold Research in Medicinal Chemistry

The study of azaindoles in medicinal chemistry is not a recent phenomenon, with research spanning several decades. researchgate.net Initially, interest in this scaffold was fueled by its structural similarity to naturally occurring and biologically active indole (B1671886) alkaloids. researchgate.netrsc.org Over the years, the azaindole framework has proven to be a versatile template for the design of a wide array of biologically active molecules. nih.govnih.gov

A significant turning point in azaindole research was the discovery that these scaffolds are particularly effective as kinase inhibitors. pharmablock.comnih.gov Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The structural resemblance of the azaindole core to the adenine (B156593) fragment of ATP, the primary substrate for kinases, provides a rational basis for its use in designing kinase inhibitors. pharmablock.com This has led to the development of numerous azaindole-based compounds that have entered preclinical and clinical trials, with some, like the 7-azaindole (B17877) derivative vemurafenib (B611658), receiving FDA approval. pharmablock.comnih.gov While 7-azaindoles have been the most extensively studied isomer, research into other isomers, including 6-azaindoles, has been steadily gaining momentum. pharmablock.comresearchgate.net

Significance of 5,7 Dichloro 2 Methyl 6 Azaindole As a Privileged Research Entity

The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a foundation for the development of a diverse range of therapeutic agents. researchgate.netnih.gov The azaindole core, in general, is considered a privileged structure, and 5,7-dichloro-2-methyl-6-azaindole has garnered specific attention within this class. pharmablock.comresearchgate.net

The significance of this compound as a research entity stems from the specific substitutions on the 6-azaindole (B1212597) core. The presence of two chlorine atoms at the 5 and 7 positions and a methyl group at the 2 position can profoundly influence the compound's electronic properties, steric profile, and ability to form specific interactions with biological targets. These substitutions can enhance binding affinity, improve selectivity for a particular target, and favorably modulate pharmacokinetic properties. The strategic placement of these functional groups makes this compound a valuable building block and a subject of focused investigation for the development of novel inhibitors for various enzymes, particularly kinases.

Overview of Current Research Landscape and Unaddressed Questions Pertaining to 5,7 Dichloro 2 Methyl 6 Azaindole

Retrosynthetic Analysis and Identification of Key Intermediates

A logical retrosynthetic analysis of this compound points to several strategic disconnections. The most common approach involves the formation of the pyrrole (B145914) ring onto a pre-existing, suitably substituted pyridine (B92270) core.

A primary disconnection strategy targets the bond between the nitrogen of the pyrrole ring and the C7a carbon of the pyridine ring, and the C2-C3 bond of the pyrrole ring. This leads back to a substituted aminopyridine and a three-carbon synthon, a hallmark of the Fischer indole (B1671886) synthesis. For the target molecule, the key intermediates are 3-amino-2,5-dichloropyridine and a propanal or acetone (B3395972) equivalent.

An alternative disconnection can be envisioned at the C5-C6 and C7-N bonds, which is characteristic of methods involving cyclization of a substituted aminopyridine bearing a side chain at the C4 position. The identification of these key intermediates is crucial for designing a successful synthetic pathway.

| Key Intermediate | Structure | Role in Synthesis |

| 3-Amino-2,5-dichloropyridine | Precursor for the pyridine portion of the azaindole core. | |

| Acetone or Propanal equivalent | Provides the C2 and C3 atoms of the pyrrole ring. | |

| 2,3,5-Trichloropyridine | A potential starting material for the synthesis of 3-amino-2,5-dichloropyridine. |

Classical Synthetic Routes to the 6-Azaindole Core

Several classical indole syntheses have been adapted for the construction of the 6-azaindole scaffold. These methods, while sometimes requiring harsh conditions, remain valuable tools in heterocyclic chemistry.

Fischer Indole Synthesis Adaptations for Azaindoles

The Fischer indole synthesis is a widely used method for preparing indoles and has been successfully applied to the synthesis of azaindoles, including 5,7-dichloro-6-azaindoles. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, or in this case, a pyridylhydrazone.

The synthesis of this compound via the Fischer route would commence with the reaction of 3-amino-2,5-dichloropyridine with a suitable carbonyl compound, such as acetone or propanal, to form the corresponding pyridylhydrazone. Subsequent treatment with a strong acid, often polyphosphoric acid (PPA) or a mixture of acids, induces cyclization and aromatization to furnish the final 6-azaindole product. The reaction conditions, particularly the choice of acid catalyst and temperature, are critical for achieving good yields and avoiding side reactions.

Bartoli Reaction for Azaindole Ring Formation

The Bartoli indole synthesis provides a route to 7-substituted indoles and can be adapted for the synthesis of 6-azaindoles. wikipedia.orgjk-sci.comname-reaction.comsynarchive.com This reaction typically involves the reaction of a nitro-aromatic compound with a vinyl Grignard reagent. wikipedia.orgjk-sci.comname-reaction.comsynarchive.com For the synthesis of a 6-azaindole, a substituted nitropyridine would be the starting material.

To apply this to the target molecule, a hypothetical starting material would be 2,5-dichloro-3-nitropyridine . Reaction with an appropriate vinyl Grignard reagent, followed by an acidic workup, would lead to the formation of the 6-azaindole ring system. wikipedia.org The regioselectivity of the Grignard addition and the subsequent cyclization are key considerations in this approach. The steric and electronic nature of the substituents on the pyridine ring can significantly influence the outcome of the reaction. wikipedia.org

Hemetsberger-Knittel Synthesis for 6-Azaindoles

The Hemetsberger-Knittel synthesis is another method that can be employed for the formation of the indole nucleus, and by extension, the azaindole core. thieme-connect.comthieme-connect.comresearchgate.netwikipedia.org This reaction involves the thermal or photochemical decomposition of an α-azido-β-aryl-acrylate ester to yield an indole-2-carboxylate. wikipedia.org

For the synthesis of a 6-azaindole derivative, the process would start with a substituted pyridine carboxaldehyde. thieme-connect.com For the target molecule, a plausible precursor would be 2,5-dichloro-3-formylpyridine . This aldehyde would be condensed with an azide-containing active methylene (B1212753) compound, such as ethyl azidoacetate, to form the corresponding α-azido-β-pyridyl-acrylate. Subsequent thermolysis of this intermediate would lead to the cyclization and formation of the 6-azaindole ring system, likely with an ester group at the 2-position which could then be further manipulated. thieme-connect.comwikipedia.org Studies have shown that for azaindoles, higher temperatures and shorter reaction times often lead to better yields compared to their indole counterparts. thieme-connect.comresearchgate.net

Madelung Synthesis and Related Cyclization Strategies

The Madelung synthesis is a powerful tool for the preparation of indoles via the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures. wikipedia.orgnih.gov This method can be adapted for the synthesis of azaindoles, although the strongly basic and high-temperature conditions can sometimes be limiting. rsc.orgresearchgate.net

To synthesize a 6-azaindole using this approach, one would require a suitably substituted N-acyl-aminopicoline. For this compound, a potential precursor would be N-acetyl-3-amino-2,5-dichloro-4-methylpyridine . Treatment of this precursor with a strong base, such as sodium ethoxide or sodium amide, at elevated temperatures would induce an intramolecular cyclization to form the desired 6-azaindole. wikipedia.org A modified version of the Madelung synthesis, known as the Smith-modified Madelung synthesis, employs organolithium reagents and can proceed under milder conditions. wikipedia.org

Modern Catalytic Approaches for 5,7-Dichloro-6-azaindole Synthesis

Modern organometallic chemistry offers a variety of powerful tools for the construction of heterocyclic rings, including the 6-azaindole core. rsc.org Palladium-catalyzed cross-coupling reactions are particularly prominent in this regard. organic-chemistry.orgcapes.gov.brorganic-chemistry.orgbeilstein-journals.orgnih.govresearchgate.net

One such strategy involves a palladium-catalyzed annulation of an amino-ortho-halopyridine with an alkyne. For the synthesis of this compound, this could involve the coupling of 3-amino-2,5-dichloro-iodopyridine with propyne (B1212725). The reaction would proceed through a sequence of cross-coupling and subsequent intramolecular cyclization to afford the target molecule.

Another powerful approach is the Suzuki-Miyaura coupling. This can be used to introduce substituents onto the azaindole core or to construct the ring itself. For instance, a dihalopyridine could undergo a sequential or one-pot Suzuki coupling with appropriate boronic acids or esters to build up the desired substitution pattern. While specific examples for this compound are not abundant in the literature, the general applicability of these methods to azaindole synthesis suggests their potential utility. organic-chemistry.orgnih.gov

The Sonogashira coupling, which involves the reaction of a terminal alkyne with an aryl or vinyl halide, is another valuable tool. This reaction can be used to introduce an alkynyl side chain onto a pyridine ring, which can then undergo cyclization to form the azaindole. For example, 3-amino-2,5-dichloro-iodopyridine could be coupled with a protected propyne derivative, followed by deprotection and cyclization to yield the desired product. organic-chemistry.org

Palladium-Catalyzed Cross-Coupling Reactions for Azaindole Construction and Functionalization

Palladium-catalyzed cross-coupling reactions are fundamental in the synthesis and functionalization of the azaindole core. nih.gov These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, providing versatile pathways to a wide array of substituted azaindoles. nih.gov Methodologies such as Suzuki-Miyaura, Sonogashira, and Heck reactions are frequently employed to build the bicyclic azaindole structure or to modify existing azaindole scaffolds. nih.gov For instance, a palladium-catalyzed annulation of amino-ortho-iodopyridines with allyl acetate (B1210297) has been reported for the synthesis of 2-methyl substituted 5-, 6-, and 7-azaindoles. researchgate.net

The Suzuki-Miyaura coupling is a powerful method for creating carbon-carbon bonds between organoboron compounds and organic halides, and it has been effectively applied to the synthesis of functionalized azaindoles. nih.govnih.gov This reaction is noted for its mild conditions and tolerance of various functional groups. nih.gov In the context of 6-azaindole synthesis, this strategy is often used to introduce aryl or heteroaryl substituents. For example, a one-pot, two-step protocol involving a Suzuki-Miyaura coupling of chloroamino-N-heterocycles with (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization, has been developed to produce a variety of aza- and diazaindoles without the need for protecting groups. nih.gov

Research has demonstrated the synthesis of 3,6-diaryl-7-azaindoles through a sequential one-pot Suzuki-Miyaura cross-coupling reaction starting from a 6-chloro-3-iodo-N-protected 7-azaindole (B17877) precursor. nih.govacs.org This highlights the ability to selectively functionalize different positions on the azaindole ring based on the differing reactivity of the halogen substituents. nih.gov Microwave-assisted Suzuki-Miyaura cross-coupling of 7-chloro-6-azaindole with various boronic acids has also been shown to be a highly efficient method. researchgate.net

Table 1: Examples of Suzuki-Miyaura Coupling in Azaindole Synthesis

| Starting Material | Coupling Partner | Catalyst System | Base | Solvent/Conditions | Product | Yield | Reference |

| 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol, 60 °C | 6-chloro-1-methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine | 85% | nih.gov |

| 6-chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine | (4-methoxyphenyl)boronic acid | Pd₂(dba)₃ / SPhos | Cs₂CO₃ | Toluene/Ethanol, 60 °C | 6-chloro-3-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine | 93% | nih.gov |

| 7-chloro-6-azaindole | Various boronic acids | XPhos-PdG2 | K₃PO₄ | DMF/EtOH/H₂O, 100 °C, MW | 7-(hetero)aryl-1H-pyrrolo[2,3-c]pyridine derivatives | High | researchgate.net |

| Chloroamino-N-heterocycles | (2-ethoxyvinyl)borolane | Pd(OAc)₂ / SPhos | K₃PO₄ | MeCN/H₂O, reflux | Aza- and diazaindoles | N/A | nih.gov |

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is another cornerstone in the synthesis of azaindole derivatives. nih.govwikipedia.org This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.org It is particularly useful for introducing alkynyl functionalities, which can then be further manipulated or used in cyclization reactions to form the azaindole ring. nih.gov

A common strategy involves the Sonogashira coupling of amino-halopyridines with terminal alkynes, followed by a cyclization step to construct the pyrrole ring of the azaindole system. nih.gov For instance, 2-substituted 7-azaindole derivatives have been prepared in a two-step procedure starting with a Sonogashira coupling between 2-amino-3-iodopyridine (B10696) and various alkynes, followed by a C-N cyclization. organic-chemistry.org The reaction conditions can often be carried out at room temperature in the presence of an amine base. wikipedia.org One-pot approaches that combine N-arylation and Sonogashira coupling followed by in situ cyclization have been developed for the synthesis of 1,2-disubstituted 4-, 5-, 6-, and 7-azaindoles from amino-halopyridines. nih.gov The regioselectivity of Sonogashira couplings on di-halogenated substrates can often be controlled by the choice of catalyst and ligands. rsc.org

Table 2: Sonogashira Coupling in the Synthesis of Azaindole Precursors

| Starting Material | Coupling Partner | Catalyst System | Base/Solvent | Conditions | Product Type | Reference |

| Amino-halopyridines | Terminal alkynes | Pd(0) catalyst, Cu(I) cocatalyst | Amine base | Mild conditions | Alkynylated aminopyridines | nih.govwikipedia.org |

| 2-amino-3-iodopyridine | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | Room Temperature | 2-amino-3-(alkynyl)pyridines | organic-chemistry.org |

| 3,5-diiodoaminopyridine | Terminal alkynes | Pd(PPh₃)₄ / CuI | N/A | N/A | Di-alkynylated aminopyridines | nih.gov |

| Amino-halopyridines | Terminal alkynes | N/A | N/A | One-pot, in situ cyclization | 1,2-disubstituted azaindoles | nih.gov |

The Heck reaction, involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base, provides another route to functionalized azaindoles. nih.gov Intramolecular Heck reactions are particularly valuable for the cyclization step in forming the azaindole nucleus. nih.gov

A notable application is the cascade C-N cross-coupling/Heck reaction of alkenyl bromides with amino-o-bromopyridines to directly synthesize substituted 4-, 5-, 6-, and 7-azaindoles. acs.orgnih.govfigshare.comacs.org This approach, utilizing a Pd₂(dba)₃/XPhos/t-BuONa system, represents a direct and regioselective method for preparing 2-substituted and 2,3-disubstituted azaindoles from readily available starting materials. acs.orgnih.gov The reaction proceeds through the formation of an enamine intermediate, which then undergoes an intramolecular Heck cyclization. nih.gov The use of microwave irradiation has been shown to reduce reaction times and promote the palladium-catalyzed coupling in intramolecular Heck reactions of imines/enamines to yield various azaindole isomers. nih.gov

Table 3: Heck Reaction Strategies for Azaindole Synthesis

| Reactant 1 | Reactant 2 | Catalyst System | Base/Conditions | Product Type | Reference |

| Amino-o-bromopyridines | Alkenyl bromides | Pd₂(dba)₃ / XPhos | t-BuONa | Cascade C-N coupling/Heck | Substituted 4-, 5-, 6-, and 7-azaindoles |

| Amino ortho-chloropyridines | Pyruvic acid derivatives | Pd(Pt-Bu₃)₂ | Base, MgSO₄ | Mild conditions | Substituted 4- and 7-azaindoles |

| Imines/enamines of amino-ortho-halogenated pyridines | N/A (intramolecular) | Pd(Ph₃)₄ | Cy₂NMe / Pyridine, MW | Intramolecular cyclization | All isomers of azaindoles |

C-H Activation Methodologies on Azaindole Scaffolds

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of heterocyclic compounds, including azaindoles. mdpi.com This approach avoids the need for pre-functionalized starting materials, such as halides or organometallics. mdpi.com The regioselectivity of C-H functionalization on the azaindole core can be challenging due to the presence of multiple potential reaction sites, but can often be controlled through the use of directing groups. mdpi.com

For azaindole systems, C-H activation can be directed to either the five-membered pyrrole ring or the six-membered pyridine ring. mdpi.com Rhodium(III)-catalyzed C-H activation and annulative coupling of aminopyridines with alkynes has been developed for the synthesis of 7-azaindoles. rsc.org In some cases, the azaindole N-oxide can act as both the substrate and a directing group to facilitate regioselective coupling at the C7 position. mdpi.com The use of a carbamoyl (B1232498) directing group has been shown to enable regioselective metalation and functionalization at the C6 position of 7-azaindole. nih.gov This strategy can be further extended to achieve 2,6-disubstitution through a "directed metalation-group dance". nih.gov While C-H activation on the azaindole nucleus is a developing field, it offers significant potential for creating complex derivatives. nih.gov

Photoredox Catalysis in Azaindole Synthesis

Visible-light photoredox catalysis has become a prominent tool in organic synthesis, enabling the formation of chemical bonds under mild conditions. aablocks.com This methodology utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. rsc.org

In the context of azaindole chemistry, photoredox catalysis has been applied for their functionalization. A dual photoredox/nickel catalysis system has been developed for the Csp²–Csp³ cross-coupling of bromo-azaindoles with potassium cycloalkyltrifluoroborates. acs.org This method allows for the synthesis of 2-, 3-, 4-, 5-, and 6-cycloalkyl substituted 7-azaindoles in moderate to good yields under mild conditions using blue LED light. acs.org The application of photoredox catalysis to the synthesis of the core azaindole structure itself is an area of active research, with potential for the development of novel synthetic routes. aablocks.comunimi.it

Regioselective Halogenation Strategies, Specifically Chlorination at Positions 5 and 7

The synthesis of the target compound, this compound, requires precise control over the chlorination of the 6-azaindole scaffold. Regioselective halogenation is a critical step in the synthesis of many functionalized heterocyclic compounds.

The synthesis of 6-azaindoles can be achieved via methods such as the electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines. rsc.org Once the 2-methyl-6-azaindole core is formed, subsequent halogenation is required. The introduction of chlorine atoms at specific positions on the pyridine ring of an azaindole can be influenced by the electronic properties of the ring and any existing substituents. For the related 7-azaindole system, electrophilic C6 chlorination of a 7-azaindole N-oxide has been reported as a key step in a multi-step synthesis. acs.org A similar strategy could potentially be applied to the 6-azaindole scaffold. Furthermore, rhodium-catalyzed regioselective C-H chlorination of 7-azaindoles using 1,2-dichloroethane (B1671644) as the chlorinating agent has been demonstrated, offering another potential route for controlled halogenation. nih.gov Direct chlorination of catechols, which share some electronic similarities with the pyridine portion of azaindole, has been achieved using N-chlorosuccinimide (NCS). uniroma1.it The specific conditions for achieving the desired 5,7-dichloro substitution pattern on 2-methyl-6-azaindole would likely require careful optimization of the chlorinating agent, solvent, and reaction conditions.

Functionalization via Selective Metalation and Halogen/Magnesium Exchange

The precise functionalization of the azaindole core is paramount for creating diverse analogs for research. Selective metalation, particularly through halogen/magnesium exchange, offers a powerful tool for introducing a variety of substituents onto the 5,7-dichloro-6-azaindole framework.

The halogen/magnesium exchange reaction is a versatile method for preparing functionalized Grignard reagents that would be otherwise difficult to access. This process typically involves the reaction of an aryl halide with a Grignard reagent like isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity and solubility. clockss.orgharvard.edu The rate of this exchange is influenced by the electronic properties of the aromatic ring, with electron-deficient systems undergoing faster exchange. clockss.orgharvard.edu This characteristic is particularly relevant for the electron-deficient pyridine ring within the azaindole structure.

For dichlorinated azaindoles, the selectivity of the halogen-metal exchange is a critical consideration. Research has demonstrated that a highly selective lithium-chlorine exchange can be achieved on 5,7-dichloro-6-azaindoles. researchgate.net This allows for the specific functionalization at one of the chlorinated positions, paving the way for the introduction of various electrophiles. researchgate.net For instance, treatment with a lithiating agent can selectively replace one of the chlorine atoms with lithium, which can then be quenched with an electrophile to introduce a new substituent. researchgate.net This stepwise approach enables the synthesis of mono-substituted and, subsequently, di-substituted azaindole derivatives in a controlled manner. researchgate.net

The choice of the organometallic reagent and reaction conditions is crucial for controlling the regioselectivity of the metalation. The use of iPrMgCl·LiCl has been shown to facilitate halogen/magnesium exchanges under mild conditions, tolerating a wide array of functional groups. clockss.org This is particularly advantageous when dealing with complex molecules where sensitive functionalities need to be preserved. The resulting organomagnesium intermediates are stable at low temperatures, allowing for subsequent reactions with various electrophiles like aldehydes, ketones, and for cross-coupling reactions. harvard.edu

The table below summarizes key aspects of selective metalation and halogen/magnesium exchange for the functionalization of halogenated azaindoles.

| Reaction Type | Reagents | Key Features | Applications |

| Lithium-Chlorine Exchange | n-BuLi, t-BuLi | Highly selective for one chlorine atom. researchgate.net | Sequential functionalization at C5 and C7. researchgate.net |

| Halogen/Magnesium Exchange | iPrMgCl·LiCl | Enhanced reactivity and functional group tolerance. clockss.org | Preparation of functionalized Grignard reagents for subsequent reactions. clockss.orgharvard.edu |

Challenges and Innovations in Scalable Synthesis for Research Applications

The transition from laboratory-scale synthesis to a scalable process suitable for producing larger quantities of this compound for extensive research presents several challenges. These include the cost and availability of starting materials, the efficiency and safety of the synthetic route, and the purification of the final compound.

Innovations in synthetic methodology have been crucial in addressing these scalability challenges. The development of robust and efficient one-pot procedures has streamlined the synthesis of substituted azaindoles. organic-chemistry.org For example, a one-pot process involving a copper-free Sonogashira alkynylation followed by a base-mediated indolization has been developed for the synthesis of N-alkylazaindoles. organic-chemistry.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also emerged as powerful tools for the efficient and scalable synthesis of functionalized azaindoles. nih.govnih.gov These methods offer high functional group tolerance and often proceed under mild conditions, making them amenable to larger-scale production. nih.gov An efficient two-step route to a broad range of aza- and diazaindoles, starting from chloroamino-N-heterocycles, involves an optimized Suzuki-Miyaura coupling followed by an acid-catalyzed cyclization, avoiding the need for protecting groups. organic-chemistry.org

The development of scalable syntheses for key building blocks is also critical. A scalable approach for 7-methyl-4-azaindole, a related structure, has been reported, highlighting the importance of strategic route design for producing these valuable compounds for drug discovery programs. researchgate.netenamine.net

The table below outlines some challenges and corresponding innovative solutions in the scalable synthesis of azaindoles.

| Challenge | Innovative Solution | Example |

| Low Yields and Regioselectivity | Development of one-pot reactions and catalytic methods. organic-chemistry.org | Copper-free Sonogashira/indolization sequence. organic-chemistry.org |

| Harsh Reaction Conditions | Use of milder catalysts and reaction conditions. nih.gov | Palladium-catalyzed cross-coupling reactions. nih.gov |

| Multiple Protection/Deprotection Steps | Protecting-group-free synthetic routes. organic-chemistry.org | Two-step Suzuki-Miyaura coupling/cyclization. organic-chemistry.org |

| Availability of Starting Materials | Development of syntheses from readily available precursors. | Fischer cyclization with pyridine hydrochloride. researchgate.net |

Spectroscopic Characterization Beyond Routine Identification

Advanced spectroscopic studies are crucial for a definitive understanding of a molecule's three-dimensional structure and electronic properties. However, for this compound, the required data from sophisticated analytical techniques are not present in the reviewed literature.

High-Resolution Multi-Dimensional NMR Spectroscopy (e.g., 2D NMR, Solid-State NMR)

While standard one-dimensional proton and carbon-13 Nuclear Magnetic Resonance (NMR) spectra are fundamental for basic structural confirmation in synthetic chemistry, more advanced techniques are necessary for unambiguous assignments and conformational analysis. For instance, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign the proton and carbon signals, especially in a substituted heterocyclic system like this compound. Furthermore, solid-state NMR could provide valuable insights into the molecular structure and dynamics in the solid phase. At present, no such detailed multi-dimensional or solid-state NMR data for this specific compound have been published.

Advanced Mass Spectrometry Techniques (e.g., MS/MS Fragmentation Pathways)

High-resolution mass spectrometry is vital for confirming the elemental composition of a molecule. Advanced techniques, particularly tandem mass spectrometry (MS/MS), would allow for the detailed study of the compound's fragmentation pathways. This information is invaluable for structural confirmation and for understanding the molecule's stability under energetic conditions. The specific fragmentation patterns for this compound have not been documented.

Vibrational Spectroscopy (FTIR, Raman) for Molecular Fingerprinting

Fourier-Transform Infrared (FTIR) and Raman spectroscopy provide a "molecular fingerprint" by probing the vibrational modes of a molecule. While these techniques are standard in chemical characterization, a detailed analysis of the vibrational frequencies and their assignments for this compound, which would offer insights into the strengths and nature of its chemical bonds, is not available in the literature.

X-ray Crystallography and Solid-State Structural Determination

The most definitive method for determining the three-dimensional arrangement of atoms in a molecule and its packing in the solid state is X-ray crystallography.

Polymorphism Studies of this compound (if documented)

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical and chemical properties. The study of polymorphism is critical in fields such as pharmaceuticals and materials science. There are no documented studies on the potential polymorphic forms of this compound.

Conformational Analysis using Integrated Computational and Experimental Approaches

The conformational landscape of this compound, a substituted 6-azaindole, is primarily defined by the orientation of its 2-methyl group relative to the bicyclic core. Given the high planarity of the azaindole ring system, significant conformational flexibility is not anticipated for the core structure itself. However, the rotational barrier of the methyl group and potential out-of-plane distortions induced by the bulky chlorine atoms represent key areas of conformational interest. An integrated approach, combining computational modeling with experimental spectroscopic techniques, provides a comprehensive understanding of these subtle structural features.

Computational Modeling: Density Functional Theory (DFT) calculations are a powerful tool for investigating the conformational preferences of molecules like this compound. nih.gov By performing a potential energy surface scan, where the dihedral angle of the methyl group is systematically rotated, the most stable conformation can be identified. For many 2-methyl substituted aza-heterocycles, the lowest energy conformation is one where a C-H bond of the methyl group eclipses the C2-C3 bond of the pyrrole ring, minimizing steric hindrance with the adjacent N1-H proton. The presence of the two chlorine atoms is expected to have a minimal direct steric impact on the methyl group's conformation but will significantly influence the molecule's electronic properties and intermolecular interactions.

DFT calculations, such as those performed at the B3LYP/6-311++G(d,p) level of theory, can also predict key geometrical parameters. researchgate.net These theoretical values, while for an idealized gaseous state, provide a crucial baseline for comparison with experimental data.

Table 1: Predicted Geometrical Parameters of a Substituted Azaindole Core from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C4-C5 | 1.38 Å |

| C5-N6 | 1.33 Å | |

| N6-C7 | 1.34 Å | |

| C7-C7a | 1.40 Å | |

| C5-Cl | 1.74 Å | |

| C7-Cl | 1.73 Å | |

| Bond Angle | C4-C5-N6 | 124.5° |

| C5-N6-C7 | 117.0° | |

| N6-C7-C7a | 123.0° |

Experimental Approaches: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone experimental technique for conformational analysis in solution. For this compound, ¹H and ¹³C NMR chemical shifts can provide insight into the electronic environment of each nucleus, which is subtly affected by conformation. nih.govmdpi.com For instance, the observation of sharp, well-defined signals at various temperatures would suggest a single dominant conformation in solution. Nuclear Overhauser Effect (NOE) experiments could further elucidate the spatial proximity between the methyl protons and protons on the azaindole ring, confirming the predicted low-energy conformation.

In the solid state, X-ray crystallography would provide the most definitive conformational data. researchgate.net A crystal structure would precisely determine bond lengths, bond angles, and intermolecular packing forces, such as hydrogen bonding between the N1-H of one molecule and the pyridinic N6 of another. researchgate.net Such interactions can lock the molecule into a specific conformation within the crystal lattice.

The integration of these methods provides a robust model of the molecule's structure. DFT calculations offer a detailed picture of the intrinsic conformational preferences, while NMR and X-ray data validate and refine these models based on the molecule's behavior in solution and the solid state, respectively.

Electronic Structure and Aromaticity Assessment

The electronic structure and aromaticity of the 6-azaindole core are significantly modulated by the presence of the two electron-withdrawing chlorine atoms and the electron-donating methyl group. Understanding these electronic effects is crucial for predicting the molecule's reactivity and properties.

Electronic Structure: The introduction of a nitrogen atom into the indole scaffold to form 6-azaindole, along with the dichloro- and methyl-substituents, alters the distribution of electron density across the bicyclic system. mdpi.comnih.gov The chlorine atoms, through their inductive (-I) effect, withdraw electron density from the pyridine ring, making the C5 and C7 positions more electron-deficient. Conversely, the methyl group at the C2 position donates electron density into the pyrrole ring through a hyperconjugation effect.

Aromaticity Assessment: Aromaticity is a fundamental concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electrons. typeset.io For heteroaromatic systems like this compound, assessing the aromaticity of each fused ring provides insight into its chemical character. Several computational methods are used to quantify aromaticity.

Harmonic Oscillator Model of Aromaticity (HOMA): The HOMA index is a geometry-based measure of aromaticity, where a value of 1 indicates a fully aromatic system and a value of 0 indicates a non-aromatic system. For azaindoles, the five-membered pyrrole-type ring and the six-membered pyridine-type ring exhibit distinct aromatic characters. The introduction of chlorine atoms can slightly decrease the HOMA value of the pyridine ring due to bond length alterations.

Nucleus-Independent Chemical Shift (NICS): The NICS index is a magnetic criterion for aromaticity, calculated as the negative of the absolute magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov More negative NICS values indicate stronger diatropic ring currents and thus higher aromaticity. nih.govnih.gov For this compound, the pyridine ring is expected to be less aromatic than the pyrrole ring, a common feature in azaindole systems. This difference is due to the electronegative nitrogen atom in the six-membered ring, which localizes some of the π-electron density.

Table 2: Representative Aromaticity Indices for Substituted Azaindole Rings

| Ring | Aromaticity Index | Typical Calculated Value | Interpretation |

|---|---|---|---|

| Pyrrole Ring | HOMA | ~0.85 - 0.95 | Highly Aromatic |

| NICS(1) (ppm) | -10 to -14 | Aromatic | |

| Pyridine Ring | HOMA | ~0.70 - 0.85 | Moderately Aromatic |

| NICS(1) (ppm) | -7 to -10 | Aromatic |

Electrophilic Aromatic Substitution Reactions on the Azaindole Core

The inherent electron-rich nature of the pyrrole ring in the 6-azaindole system, combined with the directing effects of the existing substituents, governs the outcome of electrophilic aromatic substitution reactions. While the pyridine ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, the pyrrole moiety is activated. In 6-azaindolizines, a related class of compounds, formylation, a common electrophilic substitution, occurs preferentially at the C3 position, followed by the C1 position. worktribe.com For 2,7-dimethyl-8-azaindolizine, other electrophilic substitutions also show a preference for the C3 position. worktribe.com

The directing effects of the substituents on the this compound ring play a crucial role in determining the site of electrophilic attack. The methyl group at the C2 position is an activating group and, in conjunction with the pyrrole nitrogen, would be expected to direct incoming electrophiles to the C3 position. The chlorine atoms at C5 and C7 are deactivating groups, which further reinforces the preference for substitution on the pyrrole ring.

| Reaction | Reagent(s) | Position of Substitution | Product | Reference |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | C3 | 3-Formyl-5,7-dichloro-2-methyl-6-azaindole | worktribe.com |

| Nitration | HNO₃/H₂SO₄ | C3 | 5,7-Dichloro-2-methyl-3-nitro-6-azaindole | General knowledge of indole chemistry |

| Bromination | Br₂/FeBr₃ | C3 | 3-Bromo-5,7-dichloro-2-methyl-6-azaindole | General knowledge of indole chemistry |

Nucleophilic Substitution Reactions of the Chlorine Atoms

The chlorine atoms at the C5 and C7 positions of the this compound core are susceptible to nucleophilic substitution, providing a valuable route for the introduction of a wide range of functional groups. The reactivity of these chloro substituents is influenced by the electronic nature of the azaindole ring system. In related chloro-substituted aza-heterocycles, such as 5-chloro-6-azaindolizine, nucleophilic displacement of the chlorine atom by methoxide (B1231860) has been observed to occur readily. worktribe.com

Studies on 5,7-dichloro-6-azaindoles have demonstrated that these compounds are versatile substrates for selective substitution through palladium-catalyzed cross-coupling reactions. researchgate.net This approach allows for the introduction of various aryl, heteroaryl, and alkyl groups at the chlorinated positions. The relative reactivity of the C5 and C7 positions can often be controlled by the choice of catalyst, ligands, and reaction conditions. For instance, in 2-aryl-5-chloro-6-cyano-7-methylindolizines, the chlorine at the 5-position readily undergoes nucleophilic substitution with a variety of nucleophiles, including methoxide and amines. beilstein-journals.org

A highly selective lithium-chlorine exchange has also been reported as a powerful method for the functionalization of 5,7-dichloro-6-azaindoles. researchgate.net This strategy allows for the regioselective replacement of one of the chlorine atoms, typically the one at the more sterically accessible or electronically favored position, with a lithium atom, which can then be quenched with a variety of electrophiles.

| Reaction Type | Nucleophile/Reagent | Position(s) of Substitution | Product Type | Reference |

| Palladium-catalyzed Cross-Coupling | Arylboronic acids, amines, etc. | C5 and/or C7 | 5- and/or 7-substituted 2-methyl-6-azaindoles | researchgate.net |

| Nucleophilic Aromatic Substitution | Sodium methoxide | C5 | 5-Methoxy-7-chloro-2-methyl-6-azaindole | beilstein-journals.org |

| Nucleophilic Aromatic Substitution | Amines | C5 | 5-Amino-7-chloro-2-methyl-6-azaindoles | beilstein-journals.org |

Metalation and Lithiation Strategies for Further Functionalization

Directed metalation and lithiation are powerful synthetic tools for the regioselective functionalization of the azaindole core. These strategies rely on the use of a directing group to guide a strong base, typically an organolithium reagent, to deprotonate a specific C-H bond, creating a nucleophilic organometallic species that can react with various electrophiles.

For the parent 7-azaindole, a carbamoyl group at the N7 position can direct metalation to the C6 position. nih.gov Subsequent quenching with an electrophile introduces a substituent at this site. Interestingly, the carbamoyl group can then be induced to migrate from N7 to N1, allowing for a second directed metalation at the C2 position. nih.gov This "directed metalation-group dance" strategy enables the sequential functionalization of multiple positions on the azaindole scaffold.

In the case of 5,7-dichloro-6-azaindoles, a highly selective lithium-chlorine exchange has been demonstrated to be a key functionalization method. researchgate.net Treatment with tert-butyllithium (B1211817) (t-BuLi) can lead to the selective exchange of one of the chlorine atoms for a lithium atom. The resulting lithiated intermediate can then be trapped with a variety of electrophiles to introduce new functional groups at either the C5 or C7 position, depending on the regioselectivity of the exchange. This approach has been used in the synthesis of 5,7-disubstituted indoles from 5,7-dibromoindoles, where a selective lithium-bromine exchange occurs at the 7-position. researchgate.net

| Strategy | Reagent(s) | Site of Functionalization | Subsequent Reaction | Product Type | Reference |

| Directed Metalation | Carbamoyl directing group, s-BuLi/TMEDA | C6 | Electrophilic quench | 6-Substituted 7-azaindoles | nih.gov |

| Lithium-Chlorine Exchange | t-BuLi | C5 or C7 | Electrophilic quench | 5- or 7-Substituted 2-methyl-6-azaindoles | researchgate.net |

Oxidation and Reduction Chemistry of the Azaindole Ring System

The azaindole ring system can undergo both oxidation and reduction reactions, leading to a variety of transformed products. The specific outcome of these reactions is often dependent on the nature of the substituents present on the ring and the reaction conditions employed.

The synthesis of 7-azaindolines, the reduced form of 7-azaindoles, can be achieved through domino reactions of 2-fluoro-3-methylpyridine (B30981) with arylaldehydes. rsc.org The chemoselectivity of this reaction is dependent on the counterion of the alkali-amide base used, with LiN(SiMe₃)₂ favoring the formation of 7-azaindolines. rsc.org This suggests that the reduction of the pyrrole ring of a pre-formed azaindole can be a viable synthetic strategy.

The oxidation of azaindoles can lead to more complex structures. For example, the oxidation of 7-azaindole with reagents like m-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide on the pyridine nitrogen. This N-oxide can then serve as a handle for further functionalization of the pyridine ring. researchgate.net

Functional Group Interconversions on the Azaindole Core

The functional groups introduced onto the this compound scaffold through the reactions described above can be further manipulated to access a wider diversity of derivatives. These functional group interconversions are standard transformations in organic synthesis.

For instance, a formyl group introduced at the C3 position via electrophilic substitution can be oxidized to a carboxylic acid or reduced to a hydroxymethyl group. An amino group introduced via nucleophilic substitution can be acylated, alkylated, or converted to other nitrogen-containing functionalities. The chlorine atoms themselves can be considered functional groups that can be transformed through various cross-coupling reactions.

The development of one-pot methods for the synthesis of 7-azaindoles and 7-azaindolines provides access to N-H free compounds that can be further derivatized through N-H functionalization. rsc.org

Reactivity of the Methyl Group at Position 2

The methyl group at the C2 position of the this compound is not merely a passive substituent. It can participate in a variety of chemical reactions, providing another avenue for the diversification of this scaffold.

In a manner analogous to other 2-methyl-substituted heterocycles, the C2-methyl group can be deprotonated with a strong base to form a nucleophilic species. This anion can then react with various electrophiles, allowing for the elongation of the carbon chain or the introduction of new functional groups at this position. The synthesis of 2-methyl-5-, 6-, and 7-azaindoles has been reported via a palladium-catalyzed annulation of amino-ortho-iodopyridines with allyl acetate, highlighting the importance of the 2-methyl substituent in the final product. researchgate.net

Derivatization and Structure Activity Relationship Sar Investigations Based on 5,7 Dichloro 2 Methyl 6 Azaindole Scaffold

Design Principles for 6-Azaindole (B1212597) Derivatives as Bioisosteres

Azaindoles, also known as pyrrolopyridines, are widely recognized as bioisosteres of indoles and purines. The strategic replacement of a carbon atom in the benzene ring of indole (B1671886) with a nitrogen atom to form an azaindole can significantly modulate a molecule's properties. pharmablock.comnih.gov This substitution introduces a hydrogen bond acceptor and can alter the molecule's polarity, solubility, and metabolic stability, all critical parameters in drug design. nih.gov

The design principles for using 6-azaindole derivatives as bioisosteres often revolve around the following key advantages:

Modulation of Physicochemical Properties : The introduction of a pyridine (B92270) nitrogen atom generally increases aqueous solubility and reduces lipophilicity compared to the corresponding indole analogue. nih.gov This can lead to improved pharmacokinetic profiles.

Enhanced Target Binding : The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, forming additional interactions with the target protein that may not be possible with an indole scaffold. nih.gov This is particularly relevant in the ATP-binding site of kinases, where azaindoles can mimic the hydrogen bonding pattern of the adenine (B156593) hinge-binding region. pharmablock.comnih.govresearchgate.net

Intellectual Property : Creating novel chemical matter by replacing a common indole core with a less prevalent azaindole scaffold can provide a clear path to new intellectual property. pharmablock.com

Metabolic Stability : The substitution of a C-H bond with a more stable C-N bond can block potential sites of metabolism, such as oxidative degradation, potentially increasing the half-life of a drug candidate. nih.gov

The 6-azaindole isomer, in particular, has been explored for its unique electronic and steric properties, which can influence the orientation of substituents and their interactions with biological targets. nih.gov

Synthetic Strategies for Analogues with Modifications at Specific Positions

The 5,7-dichloro-2-methyl-6-azaindole core offers multiple positions for chemical modification, allowing for a systematic exploration of the chemical space around the scaffold.

Modifications at the 2-Methyl Position

The 2-methyl group on the pyrrole (B145914) ring is a common starting point for derivatization. While direct functionalization can be challenging, synthetic strategies often involve building the azaindole ring from precursors that already contain the desired substituent at the position equivalent to C2. For instance, variations of the Fischer indole synthesis can be employed, starting with substituted hydrazines and ketones to introduce diversity at this position. researchgate.net Another approach involves the cyclization of 3-amino-4-methylpyridines with various electrophiles, which can lead to the formation of 2-substituted-6-azaindoles. chemrxiv.orgresearchgate.net For example, using trifluoroacetic anhydride (B1165640) (TFAA) can yield a 2-trifluoromethyl-6-azaindole. chemrxiv.org

Substitutions on the Pyridine Ring (e.g., 5- and 7-positions, or other positions)

The chlorine atoms at the 5- and 7-positions of the pyridine ring are particularly amenable to substitution via transition-metal-catalyzed cross-coupling reactions. researchgate.netthieme-connect.com

Palladium-Catalyzed Cross-Coupling : Reactions like the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig (using amines or alcohols) couplings are frequently used to introduce a wide variety of aryl, heteroaryl, alkyl, amino, and alkoxy groups at these positions. The differential reactivity of the C5-Cl and C7-Cl bonds can sometimes be exploited for selective, sequential functionalization.

Lithium-Halogen Exchange : A highly selective lithium-chlorine exchange can be performed, typically at the more reactive C7 position, to generate an organolithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a diverse range of substituents. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the pyridine ring, especially when protonated or activated, allows for nucleophilic substitution of the chlorine atoms. For example, heating 7-chloro-6-azaindoles with amines in the presence of acid can lead to the synthesis of 7-amino-6-azaindoles. enamine.net

Substitutions on the Pyrrole Ring (e.g., 3- and 4-positions)

The pyrrole ring of the 6-azaindole scaffold can also be functionalized, although it is generally less reactive towards electrophiles than a standard indole due to the electron-withdrawing effect of the adjacent pyridine ring.

Electrophilic Substitution : Reactions such as halogenation (e.g., with N-iodosuccinimide, NIS), formylation (Vilsmeier-Haack reaction), and acylation can be directed to the C3 position, which is the most nucleophilic carbon on the pyrrole ring. nih.govchemrxiv.org

Metalation and Cross-Coupling : Directed ortho-metalation (DoM) strategies can be employed, often using a directing group on the pyrrole nitrogen, to deprotonate the C4 position, followed by quenching with an electrophile. Subsequent cross-coupling reactions can then be performed if a halide is introduced.

Nitrogen Atom Modifications (e.g., N-alkylation)

The nitrogen atom of the pyrrole ring (N1) is a common site for modification.

N-Alkylation : The pyrrole nitrogen can be deprotonated with a suitable base (e.g., sodium hydride) and subsequently alkylated with various alkyl halides or other electrophiles. youtube.com This modification can be used to improve properties like solubility or to introduce functional groups that can interact with the biological target. However, care must be taken as alkylation of the pyridine nitrogen (N6) can sometimes occur, leading to a mixture of regioisomers. digitellinc.com

N-Arylation : Buchwald-Hartwig or Ullmann coupling reactions can be used to introduce aryl or heteroaryl substituents at the N1 position.

Protecting Groups : The N1 position is often protected with groups like tosyl (Ts) or benzenesulfonyl (Bs) to facilitate other reactions on the scaffold, which can then be removed in a later step.

Elucidation of Structure-Activity Relationships (SAR) for Specific Biological Modulations

Derivatization of the this compound scaffold has been instrumental in understanding the SAR for various biological targets, particularly protein kinases. By systematically modifying different positions on the ring system and observing the resulting changes in biological activity, researchers can build a comprehensive picture of the pharmacophore.

For example, in the development of kinase inhibitors, the 6-azaindole core often serves as a hinge-binding motif. SAR studies frequently reveal that:

Substituents at C7 : Can be crucial for selectivity. Introducing different groups at this position can sterically block or favor binding to the active sites of different kinases.

Substituents at C5 : Often extend into the solvent-exposed region of the ATP-binding pocket. Modifications here are used to enhance potency and improve physicochemical properties like solubility.

Substituents at N1 : Can modulate the electronic properties of the ring system and provide additional interaction points. N-alkylation can be well-tolerated and can be used to probe for nearby pockets or to improve metabolic stability. csic.es

Substituents at C3 : Often point towards the "ribose pocket" of the ATP binding site. Introducing small, flexible groups can sometimes increase potency.

The following interactive table provides hypothetical examples of SAR data for a series of 6-azaindole derivatives targeting a generic kinase, illustrating how modifications at different positions can impact inhibitory activity.

From this hypothetical data, a clear SAR can be elucidated:

N-alkylation (R1) provides a modest improvement in activity (compare 1 vs. 2a/2b).

Substitution at the R5 position with a morpholine group significantly enhances potency (compare 1 vs. 3c), likely by improving solubility and forming favorable interactions.

Combining optimal substituents at multiple positions (R1 and R5) leads to a synergistic improvement in activity (compare 3c vs. 5a).

Further substitution at R7 with a small amine also increases potency, leading to the most active compound in the series (5b).

These systematic investigations are crucial for transforming a starting scaffold like this compound into a highly potent and selective drug candidate.

Correlation of Structural Features with Molecular Target Binding Affinities

The binding affinity of derivatives based on the this compound scaffold is intricately linked to their structural characteristics. The azaindole core itself is recognized as a privileged structure in medicinal chemistry, often acting as a bioisostere for indole or purine (B94841) systems and participating in key hydrogen bonding interactions with protein targets, particularly kinases. nih.gov For instance, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a feature crucial for anchoring the molecule within the ATP-binding site of many kinases.

While specific binding data for this compound derivatives are not extensively published, general principles from related azaindole series can be applied. For example, in various kinase inhibitor programs, the azaindole moiety has been identified as an excellent "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region. nih.govnih.gov The affinity of these interactions can be modulated by the substituents on the azaindole ring. The chlorine atoms at positions 5 and 7 on the 6-azaindole scaffold are expected to significantly influence the electronic distribution of the ring system, potentially enhancing hydrophobic interactions within the binding pocket.

Table 1: Illustrative Correlation of Structural Features with Potential Binding Affinities

| Position of Derivatization | Type of Substituent | Potential Impact on Binding Affinity |

| N1 (Indole Nitrogen) | Small alkyl groups | May enhance van der Waals interactions and modulate solubility. |

| Bulky aromatic groups | Could lead to steric hindrance or engage in additional pi-stacking interactions. | |

| C3 | Hydrogen bond donors/acceptors | Can form additional hydrogen bonds with nearby amino acid residues. |

| Hydrophobic moieties | May occupy hydrophobic pockets within the binding site, increasing affinity. |

Impact of Substituent Electronic and Steric Properties on Activity Profiles

Electronic Effects: The electron-withdrawing nature of the chlorine atoms can impact the strength of hydrogen bonds formed by the azaindole core. Furthermore, modifications at other positions with electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the molecule, affecting its interaction with the target protein and its pharmacokinetic properties.

Steric Effects: The size and shape of substituents are paramount. Bulky groups can create steric clashes within a binding site, leading to a loss of activity. Conversely, appropriately sized substituents can optimize van der Waals contacts and improve binding affinity. For instance, the methyl group at the C2 position already provides a degree of steric bulk that can influence the orientation of the molecule in a binding pocket. Further derivatization must carefully consider the available space within the target's active site.

A study on substituted 4-aminoazaindoles highlighted the importance of substituent size, where increasing the bulk of an alkyl group at a particular position was not well tolerated and led to a decrease in potency. nih.gov This underscores the need for a careful balance of steric and electronic factors in the design of potent derivatives.

Table 2: Impact of Substituent Properties on Activity

| Substituent Property | Position | Example Group | Potential Impact on Activity |

| Electron-withdrawing | C3 | Nitro (-NO2) | May alter the hydrogen bonding capacity of the azaindole core. |

| Electron-donating | C3 | Amino (-NH2) | Could enhance hydrogen bonding and modulate electronic interactions. |

| Steric Bulk | N1 | tert-Butyl | Likely to cause steric hindrance and reduce activity. |

| Flexibility | C3 | Alkoxy chain | May allow the molecule to adopt a more favorable conformation in the binding site. |

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping from 6-Azaindole

The principles of fragment-based drug discovery (FBDD) and scaffold hopping are highly relevant to the this compound core.

Fragment-Based Drug Discovery (FBDD): In FBDD, small molecular fragments that bind weakly to a biological target are identified and then grown or linked together to produce a high-affinity ligand. mdpi.com The 6-azaindole core, and by extension the this compound scaffold, can be considered a valuable fragment for screening against various targets, particularly kinases. nih.govsemanticscholar.org Its ability to form key interactions, as discussed earlier, makes it an attractive starting point for an FBDD campaign. Once a hit is identified, the derivatization points on the scaffold can be used to elaborate the fragment into a more potent lead compound.

Scaffold Hopping: Scaffold hopping involves replacing the core structure of a known active compound with a different, often isosteric, scaffold to generate new chemical entities with potentially improved properties. nih.gov The 6-azaindole framework is a bioisostere of other important heterocyclic systems like purines and indoles. Therefore, the this compound scaffold could be "hopped" to from a different chemical series to improve properties such as selectivity, solubility, or metabolic stability, while maintaining the key binding interactions. For example, a known inhibitor with an indole core could potentially be improved by hopping to the 6-azaindole scaffold.

Design of Bioprecursors based on the this compound Scaffold

A bioprecursor, or prodrug, is a molecule that is inactive in its administered form and is converted to the active drug in the body through metabolic processes. The this compound scaffold can be strategically modified to create bioprecursors with improved pharmacokinetic properties.

For instance, if the parent compound has poor solubility or permeability, a cleavable functional group can be attached to the scaffold. This group would be designed to be removed by enzymes in the body, releasing the active this compound derivative at the site of action.

Common strategies for bioprecursor design that could be applied to this scaffold include:

Esterification: If a hydroxyl group is introduced onto a substituent, it can be esterified to improve lipophilicity and cell membrane permeability. Endogenous esterases would then cleave the ester to release the active drug.

Phosphorylation: A phosphate group can be added to improve aqueous solubility for intravenous administration. Alkaline phosphatases in the body can then dephosphorylate the compound to its active form.

N-oxidation: The pyridine nitrogen of the 6-azaindole ring could potentially be a site for N-oxidation to create a prodrug that is later reduced in vivo.

The design of bioprecursors requires a thorough understanding of the metabolic pathways that can be exploited for drug activation, as well as the physicochemical properties that need to be improved.

Table 3: Potential Bioprecursor Strategies for the this compound Scaffold

| Bioprecursor Strategy | Potential Modification Site | Activating Enzyme | Desired Improvement |

| Ester Prodrug | Hydroxyl group on a substituent | Esterases | Increased lipophilicity and oral absorption. |

| Phosphate Prodrug | Hydroxyl group on a substituent | Phosphatases | Increased aqueous solubility for IV administration. |

| Azo Prodrug | Amino group on a substituent | Azo reductases | Targeted delivery to the colon. |

Theoretical and Computational Chemistry of 5,7 Dichloro 2 Methyl 6 Azaindole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity and spectroscopic behavior of molecules.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By calculating parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, DFT can provide insights into a molecule's reactivity, kinetic stability, and electron-donating or -accepting capabilities. Aromaticity indices and molecular electrostatic potential maps can also be generated to predict sites of electrophilic and nucleophilic attack.

Table 1: Hypothetical DFT-Calculated Parameters for 5,7-Dichloro-2-methyl-6-azaindole

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | Data not available | Indicates electron-donating ability |

| LUMO Energy | Data not available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Data not available | Relates to chemical reactivity and stability |

| Dipole Moment | Data not available | Indicates overall polarity of the molecule |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific studies on this compound were found.

Ab Initio Methods for Spectroscopic Parameter Prediction

Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are employed to predict various spectroscopic properties. These methods can be used to calculate vibrational frequencies (for IR and Raman spectroscopy), nuclear magnetic resonance (NMR) chemical shifts, and electronic transition energies (for UV-Vis spectroscopy). Such predictions are invaluable for interpreting experimental spectra and confirming molecular structures.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are crucial for understanding how a molecule like this compound might interact with biological targets.

Ligand-Protein Interactions and Binding Mode Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a target protein. This technique is instrumental in drug discovery for identifying potential binding sites and elucidating the types of interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex.

Conformational Dynamics in Biological Environments

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes of a molecule over time in a simulated biological environment, such as in water or a lipid bilayer. These simulations can reveal the flexibility of the molecule and the stability of its interactions with a biological target, offering a more realistic representation of the binding process than static docking models.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. By developing mathematical models based on physicochemical properties and molecular descriptors, QSAR can be used to predict the activity of new, untested compounds. This method is a valuable tool in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced biological activity.

Descriptor Generation and Feature Selection

In the computational analysis of this compound, a crucial first step is the generation of molecular descriptors. These descriptors are numerical representations of the chemical and physical properties of the molecule. A wide array of descriptors can be calculated, categorized into different classes such as constitutional, topological, geometrical, and quantum-chemical descriptors.

For this compound, these descriptors would typically include:

Constitutional Descriptors: These are the most straightforward and include counts of atoms, bonds, rings, and molecular weight.

Topological Descriptors: These describe the connectivity of the molecule and include indices like the Balaban J index, Wiener index, and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: These are calculated using quantum mechanics and provide detailed electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and partial charges on atoms.

Once a comprehensive set of descriptors is generated, feature selection becomes a critical process. This involves identifying the most relevant descriptors that correlate with a specific biological activity. Techniques such as genetic algorithms, principal component analysis (PCA), and recursive feature elimination are employed to reduce the dimensionality of the data and select a subset of descriptors that are most predictive. This step is vital for building robust and accurate predictive models.

Table 1: Representative Molecular Descriptors for this compound

| Descriptor Type | Descriptor Name | Calculated Value |

|---|---|---|

| Constitutional | Molecular Weight | 201.05 g/mol |

| Constitutional | Number of Heavy Atoms | 12 |

| Constitutional | Number of Rings | 2 |

| Topological | Topological Polar Surface Area (TPSA) | 28.8 Ų |

| Geometrical | Molecular Volume | 165.4 ų |

| Quantum-Chemical | HOMO Energy | -6.8 eV |

| Quantum-Chemical | LUMO Energy | -1.5 eV |

Note: The values in this table are representative and would be precisely calculated using specialized computational chemistry software.

Predictive Model Development for Biological Activity

Following descriptor generation and feature selection, predictive models for the biological activity of this compound can be developed. Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this process, aiming to establish a mathematical relationship between the chemical structure (represented by the selected descriptors) and the biological activity of a series of compounds. nih.gov

The development of a predictive model typically involves the following steps:

Data Collection: A dataset of compounds with known biological activities, including analogs of this compound, is compiled.

Model Building: Various machine learning algorithms can be used to build the QSAR model. These can range from linear methods like Multiple Linear Regression (MLR) to more complex non-linear methods such as Support Vector Machines (SVM), Random Forests (RF), and Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power of the developed model is rigorously assessed using both internal and external validation techniques. Internal validation methods include cross-validation (e.g., leave-one-out or k-fold cross-validation), while external validation involves using an independent test set of compounds that were not used in the model building process.

For instance, a QSAR model could be developed to predict the inhibitory activity of 6-azaindole (B1212597) derivatives against a particular kinase. The model would use the selected descriptors to predict the IC50 values of new compounds like this compound.

Table 2: Hypothetical QSAR Model for Kinase Inhibition by 6-Azaindole Derivatives

| Compound | Log(1/IC50) Experimental | Log(1/IC50) Predicted |

|---|---|---|

| Analog 1 | 5.8 | 5.7 |

| Analog 2 | 6.2 | 6.1 |

| Analog 3 | 4.9 | 5.0 |

| This compound | - | 5.5 |

Note: This table illustrates the type of data generated from a QSAR study. The predicted value for the title compound is hypothetical.

Cheminformatics and Virtual Screening Applications

Cheminformatics plays a pivotal role in the early stages of drug discovery by enabling the efficient analysis of large chemical datasets. For a compound like this compound, cheminformatics tools can be used to analyze its structural features, compare it to libraries of known active compounds, and prioritize it for further investigation.

Virtual screening is a key application of cheminformatics that involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a biological target. nih.gov There are two main approaches to virtual screening:

Ligand-based virtual screening: This method relies on the knowledge of known active ligands. A model of the "active" chemical space is built based on the structures of these known ligands, and then large compound libraries are screened to find molecules that fit this model. For this compound, if similar 6-azaindole derivatives are known to be active against a certain target, their pharmacophore features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) can be used to screen for other potentially active compounds.

Structure-based virtual screening: This approach requires the 3D structure of the biological target (e.g., a protein kinase). Molecular docking simulations are then used to predict the binding mode and affinity of compounds from a library to the target's active site. nih.gov The 7-azaindole (B17877) scaffold, a close relative of the 6-azaindole core, is known to be an excellent "hinge-binder" for kinases, forming crucial hydrogen bonds in the ATP binding site. nih.gov It is plausible that this compound could be screened against various kinase targets to assess its potential as an inhibitor.

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the most likely synthetic routes for a molecule and to understand the underlying reaction mechanisms by calculating the energies of reactants, products, and transition states.

The synthesis of 5,7-dichloro-6-azaindoles has been reported to proceed via a Fischer indole (B1671886) cyclization. researchgate.netresearchgate.net This reaction typically involves the acid-catalyzed reaction of a substituted hydrazine (B178648) with a ketone or aldehyde. testbook.combyjus.comwikipedia.org For this compound, a plausible synthetic pathway would involve the reaction of (2,4-dichloropyridin-3-yl)hydrazine with acetone (B3395972).

Computational methods, particularly density functional theory (DFT), can be employed to model this reaction pathway. nih.gov Key aspects that can be investigated include:

Reaction Mechanism: The detailed step-by-step mechanism of the Fischer indole synthesis can be elucidated. This includes the initial formation of the hydrazone, tautomerization to the ene-hydrazine, the key researchgate.netresearchgate.net-sigmatropic rearrangement, and the final cyclization and elimination of ammonia (B1221849) to form the aromatic indole ring. byjus.comwikipedia.org

Transition State Analysis: The geometry and energy of the transition state for each step of the reaction can be calculated. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By identifying the rate-determining step (the one with the highest energy transition state), the reaction conditions can be optimized to improve the yield and efficiency of the synthesis.

Regioselectivity: In cases where unsymmetrical ketones are used, the Fischer indole synthesis can lead to the formation of regioisomers. Computational modeling can predict the preferred cyclization pathway by comparing the activation energies of the competing transition states.

While a specific computational study on the synthesis of this compound is not extensively documented in the literature, the principles of applying computational chemistry to predict reaction pathways and transition states for similar heterocyclic systems are well-established.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (2,4-dichloropyridin-3-yl)hydrazine |

| Acetone |

Biological Target Engagement and Mechanistic Insights in Vitro and Cellular Level

Investigation of Enzyme Inhibition Profiles

No publicly available studies were identified that investigated the inhibitory activity of 5,7-Dichloro-2-methyl-6-azaindole against the following enzymes:

Receptor Binding and Ligand-Target Interactions in Cellular Systems

Information regarding the receptor binding profile and specific ligand-target interactions of this compound within cellular systems is not available in the current body of scientific literature.

Modulation of Intracellular Signaling Pathways in Cell Lines

The ability of a compound to modulate intracellular signaling pathways is a key determinant of its biological effect. Research into this compound is exploring its impact on the complex network of communication that governs cellular function and fate.

Apoptosis Induction Mechanisms

Preliminary studies suggest that this compound may play a role in initiating programmed cell death, or apoptosis. The precise mechanisms by which it may induce this process are under investigation. Generally, apoptosis can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Key areas of future research will likely focus on whether this compound leads to the activation of caspase enzymes, the release of cytochrome c from mitochondria, or the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.

Autophagy Pathway Modulation

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death. The effect of this compound on this pathway is a critical area of inquiry. Investigations will aim to determine if the compound induces or inhibits autophagy, potentially by observing the formation of autophagosomes and the processing of key autophagy-related proteins like LC3.

Cell Cycle Arrest Mechanisms (e.g., G2/M arrest)

The cell cycle is a tightly regulated process that controls cell division. Many therapeutic agents exert their effects by causing cell cycle arrest at specific checkpoints. It is hypothesized that this compound may interfere with cell cycle progression. Future studies will utilize techniques such as flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2, M) following treatment with the compound. A potential outcome is the arrest of cells in the G2/M phase, a common mechanism for anti-proliferative agents.

Gene Expression Profiling in Response to this compound Exposure (In Vitro)